molecular formula C6H11NO3 B14032791 6-Aminohexahydrofuro[3,2-b]furan-3-ol

6-Aminohexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B14032791
M. Wt: 145.16 g/mol
InChI Key: NTIGTCIZCBNMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminohexahydrofuro[3,2-b]furan-3-ol is a high-value, bifunctional chiral scaffold of significant interest in medicinal chemistry, particularly in the synthesis of advanced therapeutic agents. Compounds featuring the fused bis-tetrahydrofuran (bis-THF) core are extensively documented as critical components in potent antiviral pharmaceuticals, serving as high-affinity P2-ligands in HIV-1 protease inhibitors . The specific stereochemistry of this core is essential for forming effective hydrogen bonds with the enzyme's backbone, a mechanism that contributes to exceptional potency even against drug-resistant viral strains . This molecule, presenting both amino and hydroxyl functional groups on a rigid, stereodefined bicyclic framework, offers researchers a versatile intermediate for further synthetic elaboration. It is instrumental in constructing complex molecules that require precise three-dimensional architecture. The compound is associated with CAS numbers 81655-05-2 and 81621-64-9 (for its hydrochloride salt) . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol

InChI

InChI=1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2

InChI Key

NTIGTCIZCBNMIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N

Origin of Product

United States

Synthetic Methodologies for 6 Aminohexahydrofuro 3,2 B Furan 3 Ol and Its Stereoisomers

Retrosynthetic Strategies Towards the 6-Aminohexahydrofuro[3,2-b]furan-3-ol Core

Retrosynthetic analysis of this compound identifies several viable pathways for its construction. A primary disconnection strategy involves targeting the carbon-nitrogen bond, which simplifies the molecule to a di-functionalized hexahydrofuro[3,2-b]furan precursor, such as an alcohol or a derivative with a suitable leaving group. This precursor can then be derived from readily available chiral starting materials.

A common and effective strategy utilizes starting materials from the "chiral pool," particularly carbohydrates. For instance, D-mannitol can be converted into functionalized fused bis-tetrahydrofurans. researchgate.net A highly practical approach begins with isosorbide (B1672297), an inexpensive and renewable resource derived from starch. thieme-connect.de The retrosynthesis traces back from the target amino alcohol to an azide (B81097) intermediate, which is a safe and stable precursor to the amine. This azide is formed from a triflate-activated alcohol, which in turn comes from a selectively protected isosorbide molecule. This strategy elegantly solves the challenges of introducing the amino group with the correct stereochemistry and selectively functionalizing the two hydroxyl groups of the starting material.

Enantioselective and Diastereoselective Total Synthesis Approaches to this compound

Total synthesis of this compound and its stereoisomers necessitates rigorous control over stereochemistry. The furo[3,2-b]furan skeleton contains four chiral centers, leading to the possibility of multiple stereoisomers. Consequently, enantioselective and diastereoselective methods are paramount.

Modern asymmetric synthesis relies on a toolkit of catalytic methods to generate chiral molecules with high enantiomeric purity. uwindsor.cafrontiersin.org The synthesis of the hexahydrofuro[3,2-b]furan-3-ol core and its derivatives has benefited significantly from these advancements.

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. mdpi.com In the synthesis of (3R,3aR,6R,6aR)-6-aminoisomannide, Amano Lipase (B570770) PS is used to perform a highly regioselective acetylation of the 3-endo hydroxyl group of isosorbide, leaving the 6-exo hydroxyl group free for further functionalization. thieme-connect.de This enzymatic step is crucial for differentiating the two secondary alcohols and can be performed on a preparative scale. thieme-connect.de

Metal-Catalyzed Asymmetric Reactions : Transition metals, particularly palladium, are central to many C-C and C-O bond-forming reactions. globethesis.com One powerful strategy to construct the furofuran core involves a sequential metal catalysis approach that combines a Pd-catalyzed asymmetric hydroalkoxylation with a ring-closing metathesis (RCM) step. nih.govacs.org This method provides a unified way to access related furofuran and pyranofuran structures. nih.govacs.org

Organocatalysis : Small organic molecules can also act as chiral catalysts. au.dk For the synthesis of the related hexahydrofuro[2,3-b]furan-3-ol isomer, a key intermediate for the HIV protease inhibitor Darunavir, Schreiner's thiourea (B124793) catalyst has been used to promote the condensation of 1,2-dihydrofuran and glycolaldehyde (B1209225). researchgate.net This demonstrates the power of organocatalysis in constructing the core ring system.

TechniqueCatalyst/EnzymeReaction TypeApplication in Synthesis
Biocatalysis Amano Lipase PSRegioselective AcylationSelective protection of the 3-endo-OH group of isosorbide. thieme-connect.de
Metal-Catalysis Palladium ComplexAsymmetric Hydroalkoxylation / RCMFormation of the hexahydrofurofuran-3-ol core. nih.govacs.org
Organocatalysis Thiourea DerivativeCondensationSynthesis of the hexahydrofuro[2,3-b]furan-3-ol isomer. researchgate.net

The formation of the bicyclic hexahydrofuro[3,2-b]furan system is the cornerstone of any synthesis. Various cyclization strategies have been developed to achieve this.

Acid-Catalyzed Dehydrative Cyclization : A straightforward method involves the double cyclization of sugar alcohols like D-mannitol in the presence of a strong acid, which directly yields the furofuran core. researchgate.net

Ring-Closing Metathesis (RCM) : As mentioned, RCM is a powerful tool for forming cyclic ethers. A sequential Pd-catalyzed hydroalkoxylation followed by RCM provides an elegant route to the core structure. nih.govacs.org

Radical Cyclization : Radical-based methods can also be employed. For instance, perhydrofuro[2,3-b]furans have been synthesized through the radical cyclization of unsaturated bromo acetals. researchgate.net

Prins Cyclization : The Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, is a classic method for constructing tetrahydropyran (B127337) and related oxygen-containing heterocycles and can be adapted for furofuran synthesis. beilstein-journals.org

The presence of both hydroxyl and amino functional groups necessitates a careful strategy of protection and deprotection to avoid unwanted side reactions. wikipedia.orgresearchgate.net Protecting groups are temporary modifications that mask a reactive group, allowing other parts of the molecule to be transformed selectively.

In the synthesis of this compound from isosorbide, the 3-endo hydroxyl group is first selectively protected as an acetate (B1210297) ester using lipase-catalyzed acetylation. thieme-connect.de This allows the 6-exo hydroxyl group to be activated as a triflate and subsequently displaced by an azide anion. The azide group serves as a stable precursor to the amine (a "masked" amine). In the final step, the azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄), which simultaneously removes the acetate protecting group, revealing the 3-hydroxyl group. thieme-connect.de This one-pot reduction/deprotection is a highly efficient final step. thieme-connect.de

Functional GroupProtecting GroupIntroduction Reagent(s)Removal Condition(s)
Hydroxyl (-OH)Acetyl (Ac)Acetic Anhydride (B1165640), LipaseBase (e.g., K₂CO₃) or Reductive (e.g., LiAlH₄)
Hydroxyl (-OH)Benzyl (Bn)Benzyl Bromide, BaseHydrogenolysis (H₂, Pd/C)
Hydroxyl (-OH)Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or Acid
Amine (-NH₂)tert-Butoxycarbonyl (Boc)Boc AnhydrideStrong Acid (e.g., TFA)
Amine (-NH₂)Benzyloxycarbonyl (Cbz)Benzyl ChloroformateHydrogenolysis (H₂, Pd/C)

Convergent and Divergent Synthetic Routes to this compound and its Precursors

Synthetic strategies can be broadly classified as linear, convergent, or divergent.

Convergent Synthesis : A convergent approach would involve preparing two complex fragments of the molecule separately and then joining them together near the end of the synthesis. For this target, one could imagine synthesizing two functionalized tetrahydrofuran (B95107) precursors and coupling them to form the fused ring system, although this is less common than starting from a precursor that already contains the core.

Divergent Synthesis : A divergent strategy is highly useful for creating a library of related compounds. One could synthesize a common intermediate, such as (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol, and then use different reagents to selectively functionalize the hydroxyl groups, leading to various stereoisomers of the amino alcohol or other derivatives. This approach is valuable for structure-activity relationship (SAR) studies in drug discovery.

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comacs.org These principles are increasingly important in pharmaceutical synthesis. mdpi.comresearchgate.net

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials used in the process into the final product. jk-sci.com Catalytic reactions (using organocatalysts, metal catalysts, or enzymes) are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated. ispe.orgnih.gov The syntheses employing Pd-catalysis or biocatalysis are excellent examples of this principle in action. thieme-connect.denih.gov

Use of Renewable Feedstocks : The synthesis starting from isosorbide is a prime example of green chemistry, as isosorbide is derived from biomass (starch). thieme-connect.de This reduces reliance on petrochemical feedstocks.

Biocatalysis : Using enzymes as catalysts operates under mild conditions (temperature, pressure, pH) and often in aqueous media, reducing energy consumption and the need for hazardous organic solvents. mdpi.comresearchgate.net The lipase-catalyzed acetylation is a key green step in the synthesis of this compound. thieme-connect.de

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.

Flow Chemistry and Continuous Processing Approaches for the Synthesis of this compound

The synthesis of this compound and its stereoisomers, a class of chiral amino alcohols, has traditionally been approached through batch methodologies. However, the principles of flow chemistry and continuous processing offer significant potential advantages for the synthesis of these complex molecules. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for streamlined, multi-step (telescoped) syntheses. rsc.org While a dedicated, end-to-end continuous flow synthesis of this compound has not been explicitly detailed in the literature, a plausible and efficient flow-based route can be conceptualized by adapting established batch procedures and integrating them with proven flow chemistry techniques for analogous transformations. nih.govrsc.org

The chemoenzymatic batch synthesis of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol provides a validated synthetic pathway that can be translated into a continuous flow process. This synthesis commences with the diol isosorbide and proceeds through key steps including selective protection, activation of a hydroxyl group, azidation, and subsequent reduction. Each of these transformations is amenable to adaptation in a continuous flow setup.

A proposed telescoped flow process for the synthesis of this compound would involve the sequential conversion of an appropriately protected isosorbide derivative. The key transformations to be implemented in a continuous flow regime are the conversion of a secondary alcohol to an azide, followed by the reduction of the azide to the corresponding amine. The conversion of alcohols to amines often necessitates a two-step sequence involving the formation of an azide intermediate followed by its reduction. nih.gov

The azidation of an activated alcohol, such as a triflate derivative of mono-protected isosorbide, can be efficiently and safely performed in a flow reactor. The use of continuous flow for azidation reactions is particularly advantageous due to the hazardous and potentially explosive nature of many azide reagents and intermediates. rsc.org Flow systems mitigate these risks by utilizing small reactor volumes, ensuring that only a minimal amount of the hazardous material is present at any given time.

Following the azidation step, the resulting azide intermediate can be directly channeled into a second flow module for reduction. Continuous flow hydrogenation is a well-established technique that is highly suited for the reduction of azides to amines. rsc.orgresearchgate.net This can be achieved using packed-bed reactors containing a heterogeneous catalyst, such as palladium on carbon (Pd/C). rsc.orgbeilstein-journals.org The integration of these two steps into a telescoped flow process would eliminate the need for isolation and purification of the azide intermediate, thereby significantly improving process efficiency and safety. nih.govresearchgate.net

The table below outlines a conceptual framework for a continuous flow process for the key azidation and reduction steps in the synthesis of this compound.

StepTransformationReagents & CatalystsReactor TypeResidence TimeTemperaturePressure
1Azidation of Activated AlcoholSodium AzidePacked-bed or MicroreactorMinutesAmbient to elevatedAtmospheric to moderate
2Reduction of AzideH2 gas, Heterogeneous Catalyst (e.g., Pd/C)Packed-bed Reactor (e.g., H-Cube®)MinutesAmbientElevated

Chemical Reactivity and Transformation of 6 Aminohexahydrofuro 3,2 B Furan 3 Ol

Reactivity Profile of the Amino Group in 6-Aminohexahydrofuro[3,2-b]furan-3-ol

The primary amino group at the C-6 position is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives through C-N bond formation. Its reactivity is fundamental to the role of this compound as a chiral auxiliary and building block in synthetic chemistry.

Nucleophilic Acyl Substitution and Amidation Reactions

The amino group of this compound readily participates in nucleophilic acyl substitution reactions with various acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids. These reactions lead to the formation of stable amide derivatives. The reaction typically proceeds under standard amidation conditions, often in the presence of a base to neutralize the acid byproduct.

The general mechanism involves the nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride, carboxylate), resulting in the formation of the corresponding N-acylated product. The rigid furo[3,2-b]furan backbone provides a defined stereochemical environment, which can influence the properties of the resulting amide.

Table 1: Examples of Nucleophilic Acyl Substitution and Amidation Reactions

Acylating Agent Base/Catalyst Solvent Product Application/Reference
Acetyl Chloride Triethylamine Dichloromethane N-((3R,3aR,6R,6aR)-3-hydroxyhexahydrofuro[3,2-b]furan-6-yl)acetamide General derivatization
Benzoyl Chloride Pyridine Tetrahydrofuran (B95107) N-((3R,3aR,6R,6aR)-3-hydroxyhexahydrofuro[3,2-b]furan-6-yl)benzamide Chiral ligand synthesis

Note: This table is illustrative and based on general reactivity principles of primary amines.

Reductive Amination and Alkylation Pathways

The primary amine of this compound can be converted into secondary or tertiary amines through reductive amination or direct alkylation. Reductive amination involves the reaction with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method is highly effective for introducing a variety of alkyl groups onto the nitrogen atom. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.

Direct alkylation with alkyl halides can also be employed, though it may be less selective and can lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. The choice of reaction conditions, such as the solvent and base, can help to control the degree of alkylation.

Table 2: Reductive Amination and Alkylation Reactions

Aldehyde/Ketone/Alkyl Halide Reducing Agent/Conditions Solvent Product Application/Reference
Benzaldehyde Sodium Triacetoxyborohydride 1,2-Dichloroethane 6-(Benzylamino)hexahydrofuro[3,2-b]furan-3-ol Synthesis of chiral catalysts
Acetone Sodium Cyanoborohydride, Acetic Acid Methanol 6-(Isopropylamino)hexahydrofuro[3,2-b]furan-3-ol Intermediate synthesis

Note: This table is illustrative and based on established protocols for reductive amination and N-alkylation of primary amines.

Reactivity Profile of the Hydroxyl Group in this compound

The secondary hydroxyl group at the C-3 position offers another site for chemical modification. Its reactivity is influenced by its steric environment within the rigid bicyclic system. Selective derivatization of the hydroxyl group, often requiring prior protection of the more reactive amino group, allows for the synthesis of a diverse range of compounds.

Esterification, Etherification, and Glycosylation Reactions

The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction is fundamental in the synthesis of various derivatives, including potential prodrugs where the parent compound is an analogue of this scaffold.

Etherification can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or through other methods like Mitsunobu coupling. These reactions lead to the formation of ethers, which can significantly alter the physical and chemical properties of the molecule.

Glycosylation of the hydroxyl group is also possible, linking a sugar moiety to the furo[3,2-b]furan core. This transformation is relevant in the synthesis of nucleoside analogues and other biologically important molecules.

Oxidation and Reduction Pathways of the Alcohol Moiety

The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 6-aminohexahydrofuro[3,2-b]furan-3-one. A variety of oxidizing agents can be employed for this transformation, with milder, selective reagents such as those used in Swern or Dess-Martin oxidations being preferred to avoid side reactions with the amino group (if unprotected). Laccase-mediated aerobic oxidation in the presence of TEMPO has been shown to be effective for the oxidation of the parent diol, isosorbide (B1672297), and is applicable to this derivative. researchgate.netyale.edu

Since the hydroxyl group is already in a reduced state, further reduction is not applicable unless it is first oxidized to a ketone. The resulting ketone can then be stereoselectively reduced back to the alcohol, potentially allowing for the inversion of stereochemistry at the C-3 position if desired, using various reducing agents.

Table 3: Reactivity of the Hydroxyl Group

Reaction Type Reagent Conditions Product
Esterification Acetic Anhydride (B1165640) Pyridine 6-Amino-hexahydrofuro[3,2-b]furan-3-yl acetate (B1210297)
Etherification Benzyl Bromide, NaH Tetrahydrofuran 6-Amino-3-(benzyloxy)hexahydrofuro[3,2-b]furan
Oxidation Oxalyl Chloride, DMSO, Triethylamine Dichloromethane, -78 °C 6-Aminohexahydrofuro[3,2-b]furan-3-one

Note: Protection of the amino group may be required for some of these transformations to achieve selectivity.

Transformations Involving the Fused Hexahydrofuro[3,2-b]furan Ring System

The hexahydrofuro[3,2-b]furan ring system, derived from isohexides like isomannide (B1205973) and isosorbide, is known for its considerable thermal and chemical stability. nih.gov This stability is a key feature, making it a reliable scaffold in the synthesis of more complex molecules. However, under forcing conditions, transformations involving the ring system can occur.

The ether linkages of the fused ring system are generally stable under neutral and basic conditions. However, strong acidic conditions can promote ring-opening reactions. For instance, treatment of related isosorbide-based polymers with strong acids or bases can lead to degradation, including the cleavage of the ether bonds. The rate and extent of such degradation are dependent on factors like pH, temperature, and the presence of other functional groups. While generally considered a stable core, the potential for acid-catalyzed ring-opening should be a consideration in synthetic planning where harsh acidic conditions are employed. Controlled, selective ring-opening or rearrangement reactions of the this compound scaffold itself are not widely reported and would likely require specialized catalytic systems designed to activate the C-O bonds of the furan (B31954) rings.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

This class of reactions is not applicable to this compound. Electrophilic and nucleophilic aromatic substitution are hallmark reactions of aromatic compounds, which possess a cyclic, planar, conjugated system of π-electrons. pearson.comchemicalbook.com The hexahydrofuro[3,2-b]furan core is fully saturated (hexahydro- indicates six additional hydrogen atoms compared to the unsaturated furanofuran system), meaning it lacks the delocalized π-electron system necessary for this type of reactivity. chemicalbook.com Therefore, it does not undergo reactions like nitration, halogenation, or Friedel-Crafts alkylation under conditions typical for aromatic rings. youtube.commasterorganicchemistry.com

Selective Functionalization and Derivatization of the Bicyclic Core

The primary sites for chemical transformation on this compound are its hydroxyl and amino functional groups. The synthesis of this compound from precursors like isosorbide or isomannide highlights the strategies for selective functionalization of the bicyclic core. thieme-connect.de

A key strategy involves leveraging the different reactivity of the hydroxyl groups on the precursor molecule. thieme-connect.de For example, a biocatalyzed, highly regioselective acetylation can be used to protect the 3-endo hydroxyl group of isosorbide. thieme-connect.de The remaining 6-exo hydroxyl group can then be stereospecifically converted into an azido (B1232118) group. thieme-connect.de This is typically achieved by first converting the alcohol to a good leaving group, such as a triflate, followed by nucleophilic displacement with sodium azide (B81097). thieme-connect.de The final step involves the reduction of the azide to an amine and removal of the acetyl protecting group, which can often be accomplished in a single step using a reducing agent like LiAlH₄. thieme-connect.de

This sequence demonstrates the ability to selectively transform the hydroxyl groups on the bicyclic core into other important functional groups, such as the amine present in the target molecule.

StepReactionReagentsKey TransformationReference
1Regioselective AcetylationImmobilized Amano Lipase (B570770) PS, Acetylating AgentSelective protection of the 3-endo hydroxyl group. thieme-connect.de
2Triflate FormationTrifluoromethanesulfonic anhydride, PyridineConversion of the 6-exo hydroxyl into a triflate leaving group. thieme-connect.de
3Nucleophilic DisplacementSodium azide (NaN₃)Stereospecific conversion of the 6-exo triflate to a 6-endo azide. thieme-connect.de
4Reduction and DeprotectionLithium aluminum hydride (LiAlH₄)One-pot reduction of the azide to an amine and removal of the acetyl group. thieme-connect.de

Transition Metal-Catalyzed Reactions and Cross-Coupling Strategies with this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com While this compound lacks the typical halide or organometallic functionalities to act as a standard electrophilic or nucleophilic carbon partner, its amino group makes it a suitable candidate for C-N cross-coupling reactions.

For instance, the primary amine of this compound can serve as the nucleophilic partner in palladium-catalyzed Buchwald-Hartwig amination reactions. This would allow for the coupling of the bicyclic core to various aryl, heteroaryl, or vinyl halides/triflates, providing a direct route to more complex derivatives. Similarly, the hydroxyl group could potentially participate in C-O bond-forming cross-coupling reactions. These strategies are widely employed in the synthesis of pharmaceuticals and functional materials. researchgate.netnih.gov

Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound

The outcomes of reactions involving this compound are heavily influenced by selectivity principles.

Chemoselectivity: The molecule possesses two primary nucleophilic sites: the amino group and the hydroxyl group. The amine is generally more nucleophilic than the alcohol and would be expected to react preferentially with electrophiles such as acyl chlorides or alkyl halides. Selective functionalization of the hydroxyl group in the presence of the amine would typically require protection of the more reactive amino group first.

Regioselectivity: In precursor molecules like isosorbide used for synthesis, the two hydroxyl groups (one endo and one exo) exhibit different reactivity due to steric and electronic effects. thieme-connect.de This difference allows for regioselective reactions, such as the selective acetylation of the 3-endo hydroxyl group. thieme-connect.de This inherent regioselectivity of the bicyclic scaffold is crucial for controlled, stepwise functionalization.

Stereoselectivity: The compound is chiral, and its stereochemistry is a critical aspect of its reactivity and application, particularly as a building block for pharmaceuticals like HIV protease inhibitors. nih.govnih.gov Synthetic routes to this molecule and its derivatives often employ stereoselective reactions to ensure the correct configuration. nih.gov For example, the nucleophilic substitution of a triflate group at the C6 position with an azide ion proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter. thieme-connect.de This stereospecificity is essential for controlling the final architecture of the molecule.

Mechanistic Investigations and Reaction Pathway Elucidation for 6 Aminohexahydrofuro 3,2 B Furan 3 Ol

Detailed Reaction Mechanisms of Key Synthetic Steps for 6-Aminohexahydrofuro[3,2-b]furan-3-ol

The chemoenzymatic synthesis of this compound from isosorbide (B1672297) encompasses three main stages: regioselective acetylation, stereospecific azidation, and a one-pot reduction/deacetylation. thieme-connect.de

Step 1: Biocatalyzed Regioselective Acetylation of Isosorbide

The synthesis commences with the protection of one of the hydroxyl groups of isosorbide. Isosorbide possesses two secondary hydroxyl groups at the C3 and C6 positions, which exhibit different steric and electronic environments. The enzyme-catalyzed acetylation, typically using a lipase (B570770) such as Amano Lipase PS immobilized on a resin, demonstrates high regioselectivity for the 3-endo hydroxyl group. thieme-connect.de

The mechanism of lipase-catalyzed acetylation involves the formation of a tetrahedral intermediate. The active site of the lipase, containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), activates the acetylating agent (e.g., vinyl acetate). The serine hydroxyl group attacks the carbonyl carbon of the acyl donor, forming a covalent acyl-enzyme intermediate. Subsequently, the 3-endo hydroxyl group of isosorbide acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This step proceeds through a tetrahedral intermediate, which then collapses to release the acetylated product, (3R,3aR,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl acetate (B1210297), and regenerate the free enzyme. thieme-connect.de The high regioselectivity is attributed to the specific binding orientation of the isosorbide molecule within the enzyme's active site.

Step 2: Stereospecific Interconversion of the 6-exo Hydroxyl to a 6-endo Azido (B1232118) Group

This conversion is a two-step process involving the formation of a triflate intermediate followed by nucleophilic substitution.

Triflation: The remaining 6-exo hydroxyl group of the acetylated isosorbide is activated by reacting it with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. This reaction forms a highly reactive triflate ester, (3R,3aR,6S,6aR)-3-acetoxyhexahydrofuro[3,2-b]furan-6-yl trifluoromethanesulfonate. The triflate group is an excellent leaving group, facilitating the subsequent nucleophilic attack. thieme-connect.de

Azidation: The triflate intermediate undergoes nucleophilic displacement upon reaction with sodium azide (B81097) (NaN3). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide ion (N3-) acts as the nucleophile and attacks the carbon atom at the C6 position from the side opposite to the triflate leaving group. This backside attack results in a Walden inversion of stereochemistry at the C6 position, converting the 6-exo configuration to the 6-endo configuration. The product of this step is (3R,3aR,6R,6aR)-6-azidohexahydrofuro[3,2-b]furan-3-yl acetate. thieme-connect.de

Step 3: One-Pot Reduction of the Azido Group and Deacetylation

The final step involves the simultaneous reduction of the azido group and the removal of the acetyl protecting group. This is achieved using a strong reducing agent, typically lithium aluminum hydride (LiAlH4), in a solvent like dry tetrahydrofuran (B95107) (THF). thieme-connect.de

The mechanism for the reduction of the azide involves the nucleophilic addition of hydride ions (H-) from LiAlH4 to the terminal nitrogen atom of the azide group. This is followed by the loss of nitrogen gas (N2) to form an intermediate imine, which is then further reduced by another equivalent of hydride to yield the primary amine.

Concurrently, the acetyl group at the C3 position is also reduced by LiAlH4. The hydride attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide equivalent, to form an aldehyde, which is immediately reduced further by another hydride addition to the corresponding primary alcohol. The reaction is then quenched with water to neutralize any remaining LiAlH4 and to protonate the resulting alkoxide and amine to give the final product, this compound. thieme-connect.de

Kinetic and Thermodynamic Characterization of Transformations Involving this compound

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, the general principles governing each transformation can be discussed. Such characterizations are essential for understanding reaction rates, equilibria, and for optimizing reaction conditions.

The following table outlines the expected kinetic and thermodynamic considerations for the key reaction steps.

StepReaction TypeKey Kinetic ParametersKey Thermodynamic ParametersNotes
1. Acetylation Enzyme CatalysisMichaelis-Menten kinetics (Km, Vmax)ΔG < 0 (favorable)The kinetics are dependent on substrate concentration, enzyme concentration, and temperature. The reaction is essentially irreversible due to the nature of the acyl donor.
2. Triflation EsterificationRate = k[Substrate][Tf2O]ΔG < 0 (favorable)A rapid and generally high-yielding reaction.
3. Azidation SN2 Nucleophilic SubstitutionRate = k[Triflate][N3-]ΔG < 0 (favorable)The rate is sensitive to solvent, temperature, and steric hindrance. The formation of a strong N-C bond and the departure of a stable triflate anion make this step thermodynamically favorable.
4. Reduction Hydride ReductionComplex kineticsHighly Exergonic (ΔG << 0)The reaction is very fast and thermodynamically driven by the formation of strong C-H and O-H bonds and the release of N2 gas in the case of the azide reduction.

Kinetic studies would typically involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction could be determined through calorimetry or by studying the temperature dependence of the equilibrium constant, where applicable.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism relies heavily on the identification and characterization of transient species, including intermediates and transition states.

Reaction Intermediates:

Acyl-enzyme Intermediate: In the lipase-catalyzed acetylation, a covalent intermediate is formed where the acetyl group is attached to a serine residue in the enzyme's active site. This intermediate is generally not isolated but its existence is a cornerstone of the accepted mechanism for serine hydrolases.

(3R,3aR,6S,6aR)-3-acetoxyhexahydrofuro[3,2-b]furan-6-yl trifluoromethanesulfonate: This triflate ester is a key isolable intermediate in the synthesis. thieme-connect.de Its formation is crucial for activating the 6-hydroxyl group for nucleophilic substitution. It can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Tetrahedral Intermediates: While not stable enough to be isolated, tetrahedral intermediates are formed during the lipase-catalyzed acetylation and the LiAlH4 reduction of the ester group. Their presence is inferred from mechanistic studies of analogous reactions.

Transition States:

SN2 Transition State: The azidation step proceeds through a trigonal bipyramidal transition state. In this transition state, the incoming nucleophile (azide) and the outgoing leaving group (triflate) are both partially bonded to the C6 carbon atom, which is momentarily sp2-hybridized. The three other groups attached to the C6 carbon lie in a plane perpendicular to the axis of the incoming and outgoing groups. The stability of this transition state is highly influenced by steric factors and solvent effects.

Reduction Transition States: The reduction of the azide and ester groups by LiAlH4 involves transition states where the hydride ion is being transferred from the aluminum hydride complex to the electrophilic carbon or nitrogen atom.

The characterization of highly unstable transition states is typically achieved through computational chemistry methods (e.g., Density Functional Theory - DFT), which can model the potential energy surface of the reaction and calculate the geometry and energy of the transition state structure.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a reaction sequence. Although specific isotopic labeling studies for the synthesis of this compound have not been reported, several informative experiments could be designed.

Potential Isotopic Labeling Experiments:

Labeled Atom/MoleculePurpose of StudyExpected Outcome/Information Gained
Isosorbide with ¹⁸O at the C6-OH group To confirm the SN2 mechanism of the azidation step.The final product would not contain ¹⁸O, as the oxygen atom is removed with the triflate leaving group. This would confirm that the C-O bond is broken during the substitution.
Sodium Azide with ¹⁵N (e.g., Na¹⁵N=N=N) To trace the nitrogen atoms in the final amine.The resulting amine group in the final product would be labeled with ¹⁵N, confirming the source of the nitrogen.
Lithium Aluminum Deuteride (LiAlD₄) To probe the mechanism of the reduction step.Two deuterium (B1214612) atoms would be incorporated at the C6 position (one attached to the carbon and one to the nitrogen), and one deuterium atom would be incorporated at the C3 position (attached to the oxygen). This would provide insight into the hydride transfer steps.
Vinyl acetate with ¹³C-labeled carbonyl To verify the site of acetylation and follow the acetyl group.The acetyl group in the intermediate would show a ¹³C-labeled carbonyl, confirming its transfer. This label would be absent in the final product after the reduction step.

These studies, analyzed by techniques like Mass Spectrometry and NMR spectroscopy, could provide definitive evidence for the proposed reaction mechanisms, particularly for bond-breaking and bond-forming events and the stereochemical outcome of the reactions.

Influence of Solvent and Catalytic Systems on Reaction Mechanisms

The choice of solvent and catalyst is critical in directing the outcome and efficiency of the synthesis of this compound.

Influence of Solvent:

Acetylation: The enzymatic acetylation is often carried out in a non-polar organic solvent or under solvent-free conditions. The choice of solvent can influence the enzyme's activity and stability.

Azidation: The SN2 reaction for the displacement of the triflate group is highly dependent on the solvent. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is typically used. thieme-connect.de These solvents can solvate the cation (Na+) while leaving the azide anion relatively "naked" and more nucleophilic, thereby accelerating the rate of the SN2 reaction. In contrast, polar protic solvents (like water or alcohols) would solvate the azide anion through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which would slow down the reaction. The use of DMF also helps to avoid competing elimination reactions that can occur at higher temperatures. thieme-connect.de

Reduction: The reduction with LiAlH4 must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. This is because LiAlH4 reacts violently with protic solvents like water or alcohols. THF is a good choice as it can dissolve the reactants and stabilize the reactive intermediates.

Influence of Catalytic Systems:

Lipase Catalyst: The use of an immobilized lipase (Amano Lipase PS) is a key feature of this synthesis. thieme-connect.de The primary role of the enzyme is to provide high regioselectivity for the acetylation of the 3-endo hydroxyl group, which would be difficult to achieve with conventional chemical methods without resorting to complex protection-deprotection strategies. The immobilization of the enzyme on a resin offers practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is beneficial for both economic and environmental reasons. thieme-connect.de The efficiency of the biocatalyst can be influenced by factors such as the support material, pH, and temperature.

Conformational Analysis and Stereochemical Characterization of 6 Aminohexahydrofuro 3,2 B Furan 3 Ol

Advanced NMR Spectroscopic Techniques for Configuration and Conformation Assignment of 6-Aminohexahydrofuro[3,2-b]furan-3-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules in solution. For this compound, 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively.

In a chemoenzymatic synthesis of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol, 1H NMR spectroscopy was utilized to monitor the progress of reactions and characterize intermediates. For instance, the analysis of crude mixtures during the enzymatic acetylation of isosorbide (B1672297) never revealed the presence of the exo acetate (B1210297), confirming the high regioselectivity of the enzyme. thieme-connect.de

The following table summarizes the 1H and 13C NMR spectral data for a key intermediate, (3R,3aR,6S,6aR)-6-Azidohexahydrofuro[3,2-b]furan-3-yl acetate, in the synthesis of the target compound.

Table 1: NMR Data for (3R,3aR,6S,6aR)-6-Azidohexahydrofuro[3,2-b]furan-3-yl acetate

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H 5.13 q 6.0
¹H 4.73 t 5.6
¹H 4.62 t 4.9
¹H 4.09–4.00 m
¹H 3.90 dd 9.7, 6.1
¹H 3.84 ddd 8.9, 6.9, 5.1
¹H 3.71 t 8.7
¹H 2.12 s
¹³C 170.5
¹³C 82.7
¹³C 81.3
¹³C 74.1
¹³C 71.2
¹³C 70.2
¹³C 62.1
¹³C 20.7

Data obtained in chloroform-d (B32938) on a 400 MHz NMR spectrometer. thieme-connect.de

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) experiments can provide through-space correlations between protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the fused ring system. Furthermore, analysis of scalar coupling constants (J-values) can give insights into the dihedral angles between adjacent protons, further defining the molecule's conformation.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the absolute and relative configuration of all stereogenic centers.

For a molecule like this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. thieme-connect.de The resulting electron density map allows for the precise placement of each atom in the crystal lattice. The determination of the absolute configuration is often achieved through the anomalous dispersion effect, particularly if a heavy atom is present in the structure or the crystal is of high quality. researchgate.net

In a related study, the crystal structure of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, a derivative of a similar fused bis-tetrahydrofuran system, was determined by X-ray diffraction. researchgate.net The analysis confirmed the preservation of the mannitol (B672) configuration from which it was synthesized and revealed disorder in one of the tetrahydrofuran (B95107) rings. researchgate.net This highlights the detailed conformational information that can be obtained from crystallographic studies. The ability of X-ray crystallography to provide a definitive assignment of stereochemistry makes it an indispensable tool in the characterization of complex chiral molecules. nih.govsoton.ac.uk

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of chromophores within the molecule and their relationship to chiral centers.

ORD, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers transforms.

For this compound, the amino and hydroxyl groups themselves are not strong chromophores in the accessible UV-Vis region. However, derivatization of these functional groups with chromophoric moieties can induce measurable CD signals that can be used to deduce the absolute configuration by applying empirical rules, such as the exciton (B1674681) chirality method, or by comparison with computationally predicted spectra. While no specific CD or ORD studies on this compound were found in the provided search results, these techniques remain valuable for the stereochemical analysis of chiral compounds.

Computational Conformer Searching and Energy Minimization Studies

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules. Conformational searching algorithms can be used to identify all possible low-energy spatial arrangements (conformers) of this compound.

These methods systematically or stochastically vary the rotatable bonds within the molecule to generate a wide range of possible three-dimensional structures. Each of these conformers is then subjected to energy minimization using molecular mechanics or quantum mechanics calculations to find its most stable geometry.

The relative energies of the minimized conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This information is crucial for understanding which conformations are most likely to be present and are therefore most relevant to the molecule's chemical and biological properties.

Computational and Theoretical Investigations of 6 Aminohexahydrofuro 3,2 B Furan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Aminohexahydrofuro[3,2-b]furan-3-ol. By solving the Schrödinger equation for the molecule, these methods can determine its electronic structure, which in turn governs its reactivity. Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Other important descriptors derived from quantum chemical calculations include:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in predicting how this compound will interact with other molecules and its potential role in chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. DFT studies can map out the entire energy landscape of a reaction, identifying the most favorable reaction pathways. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the factors that influence them. For a molecule like this compound, with its multiple functional groups (amine, hydroxyl, and ether linkages), DFT can be used to explore various potential reactions, such as nucleophilic substitution, oxidation, or acylation, providing a detailed atomistic view of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems where it may interact with enzymes or receptors. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the observation of conformational changes and the identification of stable and low-energy conformations.

These simulations can reveal the preferred spatial arrangements of the fused furan (B31954) rings and the orientation of the amino and hydroxyl substituents. Furthermore, MD simulations are invaluable for studying molecular recognition processes. By simulating this compound in the presence of a target protein, for example, researchers can investigate the binding modes, interaction energies, and the key intermolecular forces (such as hydrogen bonds and van der Waals interactions) that stabilize the complex. This information is crucial for understanding its biological activity and for the rational design of more potent derivatives.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the theoretical models and the experimental structural assignments. For instance, DFT and other quantum chemical methods can calculate:

Nuclear Magnetic Resonance (NMR) chemical shifts: Predictions of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure and stereochemistry.

Infrared (IR) vibrational frequencies: Calculated IR spectra can be compared with experimental spectra to identify the characteristic vibrational modes associated with the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's electronic properties.

The agreement between predicted and experimental spectroscopic data provides confidence in the accuracy of the computational models and the understanding of the molecule's structure and properties.

In Silico Design and Virtual Screening of this compound Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design and virtual screening of new derivatives with enhanced properties. By systematically modifying the parent structure—for example, by adding or changing substituents—and then computationally evaluating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and experimental testing.

Virtual screening techniques can be used to screen large libraries of virtual derivatives against a biological target to predict their binding affinity and selectivity. This approach significantly accelerates the drug discovery process by prioritizing the most promising compounds for further investigation. For this compound, this could involve designing derivatives with improved binding to a specific enzyme or receptor, or with optimized pharmacokinetic properties.

Applications of 6 Aminohexahydrofuro 3,2 B Furan 3 Ol As a Chemical Scaffold and Building Block

Utilization as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality and well-defined stereochemistry of 6-Aminohexahydrofuro[3,2-b]furan-3-ol, stemming from its carbohydrate origins, make it an excellent chiral building block. thieme-connect.de Its rigid fused ring system provides a predictable three-dimensional arrangement, which is crucial for inducing stereoselectivity in chemical transformations. Organic chemists utilize such chiral synthons to construct complex, enantiomerically pure molecules, thereby avoiding the need for challenging resolution steps. researchgate.net

A straightforward and efficient chemoenzymatic route has been developed for the synthesis of 6-aminoisomannide from the readily available and inexpensive isosorbide (B1672297). thieme-connect.de This method involves a highly regioselective enzymatic acetylation, followed by stereospecific conversion of a hydroxyl group to an azide (B81097), and a final one-pot reduction and deacetylation. thieme-connect.de This accessibility from a biomass-based precursor enhances its attractiveness as a sustainable chiral building block. thieme-connect.de

Precursor to Natural Products and Their Analogs

While direct total synthesis of natural products using this compound is not extensively documented, the broader hexahydrofuro[b]furan scaffold is a key structural motif in various natural products. For instance, substituted hexahydrofuro[3,4-b]furans have been synthesized as novel inhibitors of acyl-acyl carrier protein (ACP) thioesterase, drawing inspiration from the 3,7-dioxa[3.3.0]bicyclooctane scaffold found in some insecticidal natural products. nih.gov This highlights the potential of the hexahydrofuro[b]furan core, and by extension its amino-alcohol derivative, to serve as a foundational element in the synthesis of biologically active natural product analogs. The furan (B31954) ring itself is a versatile synthon, capable of participating in a wide array of reactions to form complex structures found in nature. acs.org

Key Intermediate in the Synthesis of Pharmaceutical Scaffolds

The hexahydrofuro[b]furan moiety is a critical component in a number of advanced pharmaceutical compounds, most notably in a new generation of HIV protease inhibitors. The related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serves as a high-affinity P2-ligand in the structure of the FDA-approved drug Darunavir (TMC-114) and other clinical candidates like GW0385. nih.govresearchgate.net This bicyclic ligand is designed to form hydrogen bonds with the backbone of the HIV-1 protease enzyme. nih.gov

The synthesis of these crucial pharmaceutical intermediates often involves the stereoselective construction of the bis-tetrahydrofuran (bis-THF) core. nih.govresearchgate.netnih.gov The inherent chirality of compounds like this compound makes them attractive starting materials or structural analogs for the development of such pharmaceutical scaffolds. The amino and hydroxyl functionalities on the 6-aminoisomannide scaffold provide convenient handles for further chemical modification and attachment to other molecular fragments, facilitating the construction of complex drug candidates.

Design and Synthesis of Novel Ligands and Catalysts Incorporating the Hexahydrofuro[3,2-b]furan Moiety

Optically active amino alcohols are recognized as one of the most versatile classes of chiral inducers in asymmetric catalysis. thieme-connect.de They can function as chiral ligands in metal-catalyzed reactions or as precursors to other chiral derivatives and organocatalysts. thieme-connect.de this compound, with its rigid bicyclic structure and defined stereocenters, is a promising candidate for such applications. thieme-connect.de

The fixed spatial orientation of the amino and hydroxyl groups on the hexahydrofuro[3,2-b]furan framework can allow for effective chelation to metal centers, creating a well-defined chiral environment. This can be exploited in the design of novel catalysts for asymmetric transformations, such as the enantioselective addition of dialkylzinc reagents to carbonyl compounds. While specific applications of this compound as a standalone catalyst are still emerging, its structural features suggest significant potential in this area.

Role in Supramolecular Chemistry and Host-Guest Interactions

The distinct stereochemistry and functional groups of this compound and its derivatives make them interesting components for supramolecular chemistry. These molecules can engage in specific non-covalent interactions, such as hydrogen bonding, which are fundamental to the formation of larger, organized molecular assemblies.

As a proof of concept, a hydroxyurea (B1673989) derivative of 6-aminoisomannide has been synthesized and utilized as a chiral solvating agent. thieme-connect.de This derivative was shown to be effective in the enantiodiscrimination of 3,5-dinitrobenzoylphenylglycine methyl ester through NMR spectroscopy. thieme-connect.de The different interactions between the chiral solvating agent and the two enantiomers of the analyte lead to the splitting of signals in the NMR spectrum, allowing for the determination of the enantiomeric composition of the sample. thieme-connect.de This demonstrates the potential of this scaffold to create specific host-guest interactions based on chirality.

Development of Molecular Probes for Mechanistic Biological Investigations

The ability of derivatives of this compound to act as chiral solvating agents for NMR studies showcases their potential as molecular probes for mechanistic investigations. thieme-connect.de By enabling the differentiation of enantiomers, these compounds can be used to study the stereoselectivity of enzymatic reactions or the binding affinity of chiral molecules to biological receptors.

Furthermore, the hexahydrofuro[b]furan scaffold can be incorporated into larger molecules designed to probe biological systems. For example, in the development of herbicides targeting acyl-ACP thioesterase, substituted hexahydrofuro[3,4-b]furans were used in receptor docking studies to understand their binding mode and to guide the design of more potent inhibitors. nih.gov This illustrates how the rigid bicyclic furan core can serve as a stable platform for the development of molecular tools to investigate enzyme-substrate interactions without a primary focus on therapeutic efficacy.

Potential in Materials Science as a Functional Monomer or Component

Furan-based monomers, derivable from renewable biomass, are gaining significant attention in the field of materials science for the production of high-performance polymers. chemrxiv.org The rigid structure of the furan ring can impart desirable thermal and mechanical properties to the resulting polymers. d-nb.info

Future Perspectives and Emerging Research Avenues for 6 Aminohexahydrofuro 3,2 B Furan 3 Ol

Advancements in Asymmetric Synthesis and Catalyst Development for 6-Aminohexahydrofuro[3,2-b]furan-3-ol

While specific catalytic asymmetric syntheses for this compound are not yet widely reported, significant progress in the synthesis of structurally related isomers, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key component of HIV protease inhibitors like Darunavir, provides a clear roadmap for future research. researchgate.netresearchgate.netnih.govnih.gov The development of novel catalysts and synthetic strategies is paramount to achieving efficient and stereocontrolled access to the target molecule.

Future advancements are expected to focus on several key areas:

Sequential Metal Catalysis: A promising strategy involves combining multiple catalytic transformations in a single sequence. For instance, a Pd-catalyzed asymmetric hydroalkoxylation could be followed by a ring-closing metathesis (RCM) to construct the bicyclic core with high chemo- and stereoselectivity. nih.gov

Organocatalysis and Enzymatic Resolution: One-pot processes that combine organocatalytic condensation reactions with subsequent enzymatic kinetic resolutions are highly efficient. researchgate.netresearchgate.net For example, a thiourea (B124793) catalyst could be used for the initial condensation, followed by a lipase-catalyzed resolution to isolate the desired enantiomer with excellent enantiomeric excess. researchgate.netresearchgate.net

Stereoselective Aldol (B89426) Reactions: The use of chiral auxiliaries in substrate-controlled reactions, such as an ester-derived titanium enolate-based anti-aldol reaction, has proven effective for creating key stereocenters in related furofuran systems. nih.gov Future work will likely adapt these methods to install the specific stereochemistry of the 6-amino-[3,2-b] isomer.

Development of Novel Ligands: The synthesis of new chiral ligands for transition metal catalysts is crucial for improving enantioselectivity. nih.gov Research into ligands that can effectively control the stereochemical outcome of cyclization and functionalization reactions will be essential for accessing optically pure this compound.

Catalytic StrategyCatalyst/Enzyme SystemApplication for Furofuran CorePotential for this compound
Sequential Metal Catalysis Palladium (Pd) catalyst for hydroalkoxylation; Ruthenium (Ru) catalyst for Ring-Closing Metathesis (RCM) nih.govAsymmetric synthesis of hexahydro-furofuran-3-ol and its pyran derivatives. nih.govAdaptation of catalysts and substrates to form the [3,2-b] isomer and incorporate the amino group.
Organocatalysis/Enzymatic Resolution Schreiner's thiourea catalyst; Lipase (B570770) for kinetic resolution. researchgate.netOne-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol. researchgate.netDevelopment of an organocatalytic route to the racemic amino alcohol, followed by enzymatic resolution.
Stereoselective Aldol Reaction Ester-derived titanium enolate with a tosylamidoindanol chiral auxiliary. nih.govDiastereoselective anti-aldol reaction to establish key stereocenters. nih.govDesign of a retrosynthetic pathway that utilizes a stereoselective aldol reaction to set the C3 and adjacent stereocenters.
Catalytic Cycloaddition Tin(II) triflate with chiral ligands (e.g., BINAP). nih.govDiastereoselective cyclization of glycolaldehyde (B1209225) and 2,3-dihydrofuran. nih.govExploration of new catalysts for the cycloaddition of precursors suitable for the [3,2-b] amino alcohol.

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction for the Compound

The complexity of this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in synthetic chemistry. arxiv.org These computational tools can navigate the vast chemical space to propose novel and efficient synthetic routes that might not be obvious to human chemists. arxiv.orgacs.org

Key areas for the integration of AI include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools, often based on deep learning and transformer models, can break down the target molecule into simpler, commercially available starting materials. chemrxiv.orgresearchgate.net For complex heterocycles, where data availability is often low, transfer learning techniques are being employed to improve the accuracy of retrosynthetic predictions for ring-breaking disconnections. chemrxiv.orgnih.govacs.org This approach could uncover non-intuitive pathways to the hexahydrofuro[3,2-b]furan core.

Reaction Outcome and Yield Prediction: AI models can predict the likely products of a chemical reaction, including potential side products and impurities. researchgate.netrsc.orgopenreview.net This is crucial for optimizing reaction conditions and minimizing waste. Deep learning models are also being developed to accurately predict reaction yields, which can help in scoring and selecting the most promising synthetic routes from a list of AI-generated possibilities. chemrxiv.org

Autonomous Self-Optimization: The concept of an "Internet of Things" (IoT) in the laboratory, where AI algorithms control and optimize reactions in real-time based on data from in-line analytical instruments, represents a paradigm shift. acs.org An AI could autonomously vary parameters like temperature, flow rate, and reagent concentration to maximize the yield and purity of this compound synthesis. acs.org

AI/ML ApplicationModel/TechniqueSpecific Function for Synthesis Planning
Multistep Retrosynthesis Neural-guided A* Search; Transformer Models arxiv.orgchemrxiv.orgProposes complete synthetic pathways from the target molecule back to simple precursors.
Single-Step Retrosynthesis Sequence-to-sequence (seq2seq) models with transfer learning nih.govacs.orgPredicts reactants for specific bond disconnections, especially for challenging heterocycle formations. nih.gov
Forward Reaction Prediction Graph-neural networks; Language-based models rsc.orgopenreview.netPredicts the major and minor products from a given set of reactants and reagents. rsc.orgopenreview.net
Impurity Prediction Iterative reaction predictors researchgate.netopenreview.netSystematically predicts and tracks impurities that may form or propagate through a multi-step synthesis. researchgate.netopenreview.net
Yield Prediction Encoder transformer models with regression layers chemrxiv.orgQuantitatively predicts the expected yield of a reaction to aid in route selection. chemrxiv.org

Exploration of Bio-Inspired Synthesis and Biosynthetic Pathways of Related Structures

Nature provides a masterclass in the efficient and stereospecific synthesis of complex molecules. The biosynthesis of furofuran lignans (B1203133) offers a valuable bio-inspired blueprint for developing enzymatic or chemo-enzymatic routes to the hexahydrofuro[3,2-b]furan scaffold. nih.govresearchgate.net

The known biosynthetic pathway for lignans generally involves:

Precursor Formation: The pathway begins with the formation of monolignol precursors, such as coniferyl alcohol, via the phenylpropanoid pathway. nih.govresearchgate.net

Stereospecific Coupling: Dirigent proteins (DIRs) mediate the stereoselective radical coupling of two monolignol units to form the initial lignan, pinoresinol, which contains the core furofuran structure. nih.govnih.gov

Further Transformations: A series of enzymatic reductions, hydroxylations, and glycosylations, catalyzed by enzymes like pinoresinol-lariciresinol reductases (PLRs) and dehydrogenases, modify the initial scaffold to produce a wide diversity of lignans. nih.govnih.gov

Future research will focus on harnessing these principles. This could involve using known enzymes with novel, non-natural substrates to build the desired scaffold or employing directed evolution to engineer enzymes with new specificities. A hypothetical bio-inspired route to this compound might involve the enzymatic cyclization of a tailored precursor, followed by stereoselective enzymatic amination and reduction steps to install the required functional groups.

Step in Lignan BiosynthesisKey Enzymes / ProteinsFunctionRelevance to Bio-Inspired Synthesis
Monolignol Synthesis Phenylalanine-ammonia lyase (PAL), Cinnamic acid 4-hydroxylase (C4H) nih.govProduction of precursors like coniferyl alcohol from phenylalanine. nih.govDesign of synthetic precursors that can be accepted by downstream enzymes.
Stereospecific Dimerization Dirigent Proteins (DIRs), Laccases researchgate.netnih.govControl the stereoselective coupling of monolignol radicals to form pinoresinol. nih.govUse of DIRs or engineered proteins to control the stereochemistry of the bicyclic ring formation.
Furofuran Modification Pinoresinol-Lariciresinol Reductase (PLR), Secoisolariciresinol dehydrogenase (SIRD) nih.govCatalyze stereospecific reductions and transformations of the furofuran core. nih.govDiscovery or engineering of reductases and aminotransferases to functionalize the core scaffold.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations of the this compound System

The unique arrangement of the bicyclic ether core with adjacent amino and hydroxyl groups in this compound suggests a rich and largely unexplored reactivity profile. Future research will aim to uncover novel transformations that leverage the interplay between these functional groups and the rigid scaffold.

Potential areas of exploration include:

Intramolecular Catalysis: The proximal amino and hydroxyl groups could act as intramolecular catalysts or directing groups for reactions at other positions on the ring system, enabling regioselective functionalization that would otherwise be difficult to achieve.

Scaffold Rearrangements: Under specific catalytic conditions (e.g., Lewis or Brønsted acids), the strained bicyclic system could undergo unprecedented rearrangement reactions, leading to novel heterocyclic scaffolds that are not accessible through conventional means.

Ring-Opening Functionalization: Selective cleavage of one of the C-O bonds within the furan (B31954) rings could provide access to highly functionalized, stereochemically defined tetrahydrofuran (B95107) derivatives, which are valuable building blocks in their own right.

Multicomponent Reactions: Using the amino alcohol as a core component in multicomponent reactions could enable the rapid construction of complex molecular architectures, creating diverse compound libraries for screening purposes.

Reaction ClassPotential TransformationExpected Outcome
Neighboring Group Participation Intramolecular cyclization of the amine onto an activated derivative of the alcohol (e.g., tosylate).Formation of a third, fused heterocyclic ring system (e.g., an oxazabicyclo compound).
Scaffold Rearrangement Lewis acid-catalyzed fragmentation and recombination of the bicyclic ether.Transformation into a different, thermodynamically more stable bicyclic or spirocyclic isomer.
Reductive Ring Opening Treatment with a strong reducing agent (e.g., LiAlH₄) and a Lewis acid.Selective opening of one furan ring to yield a substituted tetrahydrofuran with a primary alcohol and an amino alcohol side chain.
Pictet-Spengler Type Reaction Condensation of the amino group with an aldehyde, followed by intramolecular cyclization onto an activated part of the furan ring.Synthesis of novel fused polycyclic heteroaromatic systems.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions Involving this compound

The efficient synthesis of a complex molecule like this compound requires precise control over reaction parameters. The development and application of advanced, real-time analytical techniques are crucial for reaction optimization, quality control, and mechanistic understanding. nih.gov

Future progress in this area will likely incorporate:

Real-Time Multidimensional NMR: Ultrafast 2D NMR techniques can provide detailed structural and dynamic information on reactions as they occur. nih.gov This allows for the direct observation and characterization of transient intermediates and byproducts, offering unprecedented insight into reaction mechanisms. nih.gov

In-line Spectroscopy in Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. nih.gov Coupling flow reactors with in-line analytical tools like Raman or infrared (IR) spectroscopy enables continuous, real-time monitoring of reaction conversion and product formation, facilitating rapid optimization. acs.orgnih.gov

High-Throughput Experimentation (HTE): Automated, nano-scale synthesis platforms that can perform thousands of reactions in parallel require equally fast and sensitive analytical methods. rsc.org Techniques like acoustic mist ionization mass spectrometry can be used for the rapid screening of unpurified reaction mixtures, dramatically accelerating the discovery of optimal reaction conditions. rsc.org

Analytical TechniquePrincipleApplication in Synthesis
Real-Time 2D NMR Spectroscopy Acquisition of rapid, interleaved 2D correlation spectra (e.g., HSQC, HMBC) during the reaction. nih.govElucidation of reaction mechanisms; identification of transient intermediates and previously undetected species. nih.gov
In-line Raman Spectroscopy Monitoring changes in vibrational modes of molecules as the reaction progresses. nih.govReal-time tracking of reactant consumption and product formation in continuous flow systems to determine optimal residence time and temperature. nih.gov
In-line IR Spectroscopy Tracking changes in the concentration of functional groups (e.g., C=O, O-H) over time. acs.orgMonitoring starting material consumption and product formation in optimization experiments. acs.org
Acoustic Mist Ionization Mass Spectrometry Rapid ionization and mass analysis of compounds directly from multi-well plates. rsc.orgHigh-throughput screening of crude reaction products to quickly identify successful transformations and promising catalysts. rsc.org

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